![molecular formula C13H13N3 B14713802 N-[(E)-1-phenylethylideneamino]pyridin-2-amine CAS No. 19848-64-7](/img/structure/B14713802.png)
N-[(E)-1-phenylethylideneamino]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-phenylethylideneamino]pyridin-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-phenylethylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-aminopyridine and an aromatic aldehyde, such as benzaldehyde. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-[(E)-1-phenylethylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
N-[(E)-1-phenylethylideneamino]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Industry: It is used in the synthesis of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[(E)-1-phenylethylideneamino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound can also act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .
Comparaison Avec Des Composés Similaires
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal properties.
Uniqueness: N-[(E)-1-phenylethylideneamino]pyridin-2-amine is unique due to its Schiff base structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis.
Propriétés
Numéro CAS |
19848-64-7 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-[(E)-1-phenylethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-11(12-7-3-2-4-8-12)15-16-13-9-5-6-10-14-13/h2-10H,1H3,(H,14,16)/b15-11+ |
Clé InChI |
WXHUBZIYXVZMOG-RVDMUPIBSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=N1)/C2=CC=CC=C2 |
SMILES canonique |
CC(=NNC1=CC=CC=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


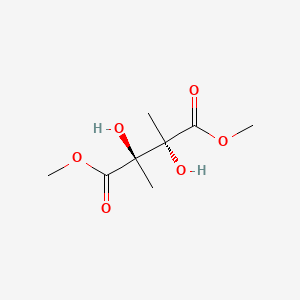
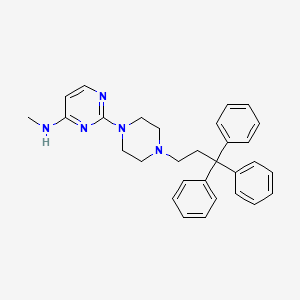

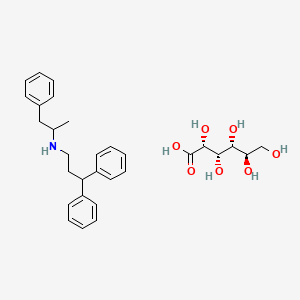
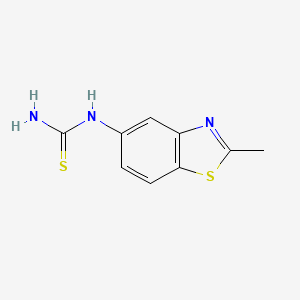



![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
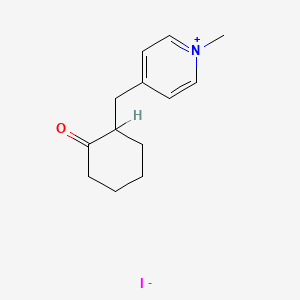

![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)


